Cas no 27973-72-4 (D-manno-Nonitol,2,6-anhydro-3,5,7-trideoxy-1-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-5,5-dimethyl-1,8,9-tri-O-methyl-,(1S)-)
![D-manno-Nonitol,2,6-anhydro-3,5,7-trideoxy-1-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-5,5-dimethyl-1,8,9-tri-O-methyl-,(1S)- structure](https://de.kuujia.com/scimg/cas/27973-72-4x500.png)
27973-72-4 structure
Produktname:D-manno-Nonitol,2,6-anhydro-3,5,7-trideoxy-1-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-5,5-dimethyl-1,8,9-tri-O-methyl-,(1S)-
D-manno-Nonitol,2,6-anhydro-3,5,7-trideoxy-1-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-5,5-dimethyl-1,8,9-tri-O-methyl-,(1S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- D-manno-Nonitol,2,6-anhydro-3,5,7-trideoxy-1-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-5,5-dimethyl-1,8,9-tri-O-methyl-,(1S)-
- (2S)-N-[(S)-[(2S,4R,6R)-6-[(2S)-2,3-dimethoxypropyl]-4-hydroxy-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide
- (+)-pederin
- (+)-pederine
- 2H-Pyran-2-glycolamide, N-((6-(2,3-dimethoxypropyl)tetrahydro-4-hydroxy-5,5-dimethyl-2H-pyran-2-yl)methoxymethyl)tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-
- AC1NTHKQ
- D-manno-Nonitol, 2,6-anhydro-3,5,7-trideoxy-1-C-(((2S)-hydroxy((2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl)acetyl)amino)-5,5-dimethyl-1,8,9-tri-O-methyl-, (1S)-
- NSC114781
- Pederin
- Pederine
- SureCN452974
- B8F7J348GJ
- CHEBI:78591
- D-MANNO-NONITOL, 2,6-ANHYDRO-3,5,7-TRIDEOXY-1-C-(((2S)-2-HYDROXY-2-((2R,5R,6R)-TETRAHYDRO-2-METHOXY-5,6-DIMETHYL-4-METHYLENE-2H-PYRAN-2-YL)ACETYL)AMINO)-5,5-DIMETHYL-1,8,9-TRI-O-METHYL-, (1S)-
- 27973-72-4
- NSC 114781
- 2H-Puran-2-acetamide,3-dimethoxypropyl)tetrahydro-4-hydroxy-5,5- dimethyl-2H-pyran-2-yl]tetrahydro-.alpha.-hydroxy-2- methoxy-5,6-dimethyl-4-methylene-, [2S-[2.alpha.[R*[R* (2S*,5S*,6S*)]],4.beta.,6.beta.(R*)]]-
- PEDERIN, (+)-
- Q8214251
- PEDERIN [MI]
- SCHEMBL452974
- UNII-B8F7J348GJ
- 2H-Pyran-2-glycolamide,3-dimethoxypropyl0tetrahydro-3-hydroxy-5,5- dimethyl-2H-pyran-2-yl]methoxymethyl]tetrahydro-2-methoxy- 5,6-dimethyl-4-methylene-
- (2S)-N-[(S)-{(2S,4R,6R)-6-[(2S)-2,3-dimethoxypropyl]-4-hydroxy-5,5-dimethyltetrahydro-2H-pyran-2-yl}(methoxy)methyl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylenetetrahydro-2H-pyran-2-yl]acetamide
- paederine
- DTXSID90182248
- NSC-114781
- 2H-Pyran-2-acetamide, N-(6-(2,3-dimethoxypropyl)tetrahydro-4-hydroxy-5,5-dimethyl-2H-pyran-2-yl)tetrahydro-alpha-hydroxy-2-methoxy-5,6-dimethyl-4-methylene-, (2S-(2alpha(R*(R* (2S*,5S*,6S*))),4beta,6beta(R*)))-
-
- Inchi: InChI=1S/C25H45NO9/c1-14-12-25(33-9,35-16(3)15(14)2)21(28)22(29)26-23(32-8)18-11-19(27)24(4,5)20(34-18)10-17(31-7)13-30-6/h15-21,23,27-28H,1,10-13H2,2-9H3,(H,26,29)/t15-,16-,17+,18+,19-,20-,21-,23+,25-/m1/s1
- InChI-Schlüssel: ZNEZZONMADKYTB-VRCUBXEUSA-N
- Lächelt: COC[C@H](C[C@H]1O[C@H]([C@@H](NC([C@H]([C@]2(CC(=C)[C@@H](C)[C@@H](C)O2)OC)O)=O)OC)C[C@@H](O)C1(C)C)OC
Berechnete Eigenschaften
- Genaue Masse: 503.309432
- Monoisotopenmasse: 503.309432
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 35
- Anzahl drehbarer Bindungen: 11
- Komplexität: 717
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 125
- XLogP3: 1
Experimentelle Eigenschaften
- Dichte: 1.15
- Schmelzpunkt: 112-112.5°
- Siedepunkt: 636°Cat760mmHg
- Flammpunkt: 338.5°C
- Brechungsindex: 1.508
- PSA: 124.94000
- LogP: 1.76680
D-manno-Nonitol,2,6-anhydro-3,5,7-trideoxy-1-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-5,5-dimethyl-1,8,9-tri-O-methyl-,(1S)- Verwandte Literatur
-
1. Genomics of secondary metabolite production by Pseudomonas spp.Harald Gross,Joyce E. Loper Nat. Prod. Rep. 2009 26 1408
-
R. Adam Mosey,Paul E. Floreancig Nat. Prod. Rep. 2012 29 980
-
Sean F. Brady,Luke Simmons,Jeffrey H. Kim,Eric W. Schmidt Nat. Prod. Rep. 2009 26 1488
-
Eric J. N. Helfrich,J?rn Piel Nat. Prod. Rep. 2016 33 231
-
5. Genomics of secondary metabolite production by Pseudomonas spp.Harald Gross,Joyce E. Loper Nat. Prod. Rep. 2009 26 1408
27973-72-4 (D-manno-Nonitol,2,6-anhydro-3,5,7-trideoxy-1-C-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-tetrahydro-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-yl]acetyl]amino]-5,5-dimethyl-1,8,9-tri-O-methyl-,(1S)-) Verwandte Produkte
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge
